Disulfide, hexyl propyl
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Overview
Description
Disulfide, hexyl propyl, is an organic compound characterized by the presence of a disulfide bond (S-S) between a hexyl group and a propyl group. This compound is part of the broader class of disulfides, which are known for their distinctive sulfur-sulfur bonds. Disulfides are commonly found in various natural products and are used in numerous industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, hexyl propyl, can be synthesized through several methods:
Oxidative Coupling of Thiols: This method involves the oxidation of hexyl thiol and propyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions and yields the desired disulfide.
Reaction of Alkyl Halides with Sodium Disulfide: Hexyl bromide and propyl bromide can be reacted with sodium disulfide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to form this compound.
Industrial Production Methods
Industrial production of disulfides often involves large-scale oxidative coupling of thiols or the use of alkyl halides with sulfur sources. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disulfide, hexyl propyl, undergoes several types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiolates or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexyl thiol and propyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Disulfide, hexyl propyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of disulfide, hexyl propyl, primarily involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to form higher oxidation states like sulfoxides and sulfones . The compound can also participate in thiol-disulfide exchange reactions, which are crucial in biological systems for maintaining protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Disulfide, dipropyl: Similar structure but with two propyl groups instead of a hexyl and a propyl group.
Disulfide, dibutyl: Contains two butyl groups.
Disulfide, diethyl: Contains two ethyl groups.
Uniqueness
Disulfide, hexyl propyl, is unique due to the presence of both a hexyl and a propyl group, which can impart different physical and chemical properties compared to symmetrical disulfides. The longer hexyl chain can influence the compound’s solubility, boiling point, and reactivity compared to shorter-chain disulfides .
Properties
CAS No. |
64580-54-7 |
---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1-(propyldisulfanyl)hexane |
InChI |
InChI=1S/C9H20S2/c1-3-5-6-7-9-11-10-8-4-2/h3-9H2,1-2H3 |
InChI Key |
CKMPJNIZKDJPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCCC |
Origin of Product |
United States |
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